![molecular formula C14H13BrO3 B12625390 4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one CAS No. 941282-78-6](/img/structure/B12625390.png)
4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom and a hydroxyethoxy group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobiphenyl with ethylene glycol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Applications De Recherche Scientifique
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: Similar structure but lacks the hydroxyethoxy group.
4-Bromophenylacetic acid: Contains a bromine atom but has a different functional group arrangement.
4-Bromomethyl-2-cyanobiphenyl: Similar biphenyl structure with different substituents.
Uniqueness
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is unique due to the presence of both bromine and hydroxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
941282-78-6 |
|---|---|
Formule moléculaire |
C14H13BrO3 |
Poids moléculaire |
309.15 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H13BrO3/c15-12-3-1-11(2-4-12)14(18-10-9-16)7-5-13(17)6-8-14/h1-8,16H,9-10H2 |
Clé InChI |
XFJRNOBIJCKTEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(C=CC(=O)C=C2)OCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)
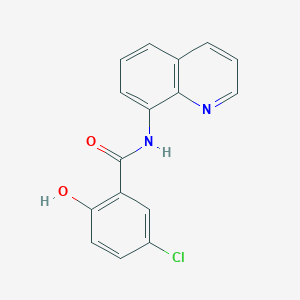
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
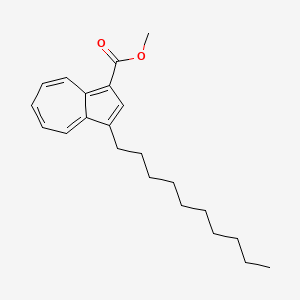
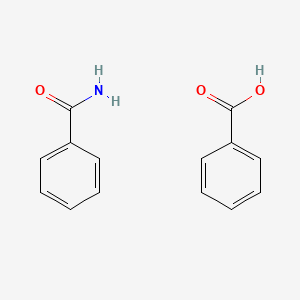
![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)
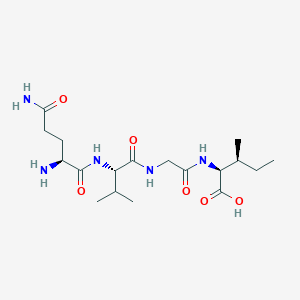

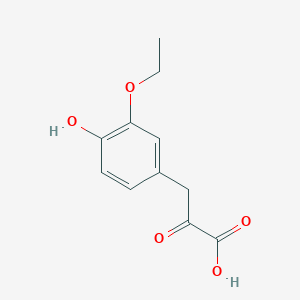
![2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12625370.png)
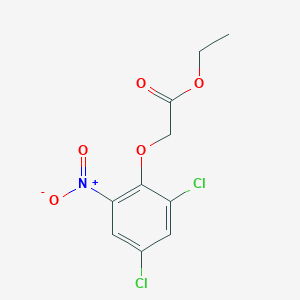
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)
![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
